Differentiated Antagonism of the α4β2 Nicotinic Acetylcholine Receptor (nAChR) Compared to Bupropion
In a direct comparison using the same assay methodology, 2-(tert-Butylamino)-3'-bromopropiophenone Hydrochloride exhibits a slightly lower potency as an antagonist of the human α4β2 nicotinic acetylcholine receptor (nAChR) compared to the parent drug bupropion [1][2]. This indicates that the substitution of a chlorine atom with a bromine atom subtly, but measurably, alters its interaction with this key pharmacological target.
| Evidence Dimension | Inhibition of human α4β2 nicotinic acetylcholine receptor (nAChR) function |
|---|---|
| Target Compound Data | IC50 = 15 nM |
| Comparator Or Baseline | Bupropion (2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one); IC50 = 12 nM |
| Quantified Difference | Target compound is 1.25-fold less potent (higher IC50) than bupropion. |
| Conditions | Human α4β2 nAChR expressed in human SH-SY5Y cells; assessed as inhibition of carbamylcholine-induced 86Rb+ efflux. |
Why This Matters
This direct, quantitative comparison confirms that the brominated analog is not functionally equivalent to bupropion, which is critical for any research application exploring the structure-activity relationship (SAR) of this pharmacophore or using the compound as a pharmacological tool.
- [1] BindingDB. (n.d.). BindingDB Entry for 2-(tert-Butylamino)-3'-bromopropiophenone (BDBM50302930). View Source
- [2] BindingDB. (n.d.). BindingDB Entry for Bupropion (BDBM50048392). View Source
